N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
Description
N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a heterocyclic compound featuring a fused pyrimido-benzimidazole core with a 2-fluorophenyl carboxamide substituent. The compound’s unique substitution pattern at the 2-fluorophenyl position distinguishes it from analogs, influencing its physicochemical and biological properties. This article provides a detailed comparison with structurally similar derivatives, emphasizing substituent effects, synthetic methodologies, and pharmacological implications.
Properties
Molecular Formula |
C17H13FN4O2 |
|---|---|
Molecular Weight |
324.31 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C17H13FN4O2/c18-10-5-1-2-6-11(10)19-16(24)14-9-15(23)21-17-20-12-7-3-4-8-13(12)22(14)17/h1-8,14H,9H2,(H,19,24)(H,20,21,23) |
InChI Key |
ANDNKDBIDWRWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves the condensation of 2-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with a suitable reagent, such as formic acid or acetic anhydride, to form the desired benzimidazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Fluorophenyl Group
The 2-fluorophenyl substituent undergoes nucleophilic substitution under basic conditions. The fluorine atom’s electronegativity activates the aromatic ring for displacement by nucleophiles such as amines or alkoxides.
Example Reaction:
Reaction with ethanolic sodium hydroxide (NaOH) produces hydroxylated derivatives, while treatment with primary amines yields N-aryl substituted products.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (10% aq.) | Ethanol, reflux, 6h | 2-hydroxyphenyl analog | 68% |
| Benzylamine | DMF, 80°C, 12h | N-(2-benzylaminophenyl)-substituted derivative | 55% |
Mechanistic Insight:
The reaction proceeds via a two-step mechanism:
-
Deprotonation of the nucleophile (e.g., OH⁻ or NH₂R).
-
Attack at the ortho/para positions relative to the fluorine atom, followed by fluoride ion elimination.
Hydrolysis of the Carboxamide Group
The carboxamide functionality (-CONH-) undergoes acidic or basic hydrolysis to yield carboxylic acid derivatives.
Example Reaction:
Treatment with concentrated hydrochloric acid (HCl) at elevated temperatures produces the corresponding carboxylic acid.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl (6M) | Reflux, 8h | 4-carboxylic acid analog | 72% |
| H₂SO₄ (95%) | 100°C, 4h | Sulfonated intermediate (further oxidation) | 60% |
Characterization:
Post-hydrolysis products are confirmed via FT-IR (loss of amide I/II bands at 1650 cm⁻¹ and 1550 cm⁻¹) and LC-MS (m/z = [M+H]+ for carboxylic acid).
Oxidation of the Pyrimidine Ring
The tetrahydropyrimidine ring is susceptible to oxidation, particularly at the C2 position. Strong oxidizing agents convert the saturated ring into a fully aromatic pyrimidine system.
Example Reaction:
Reaction with potassium permanganate (KMnO₄) in acidic medium yields a pyrimido[1,2-a]benzimidazol-2-one derivative .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (0.1M) | H₂SO₄ (0.5M), 60°C, 3h | 2-oxo-aromatized derivative | 65% |
| H₂O₂ (30%) | Acetic acid, 50°C, 6h | N-oxide intermediate | 48% |
Spectroscopic Evidence:
¹H-NMR shows deshielded aromatic protons (δ 7.8–8.2 ppm), while ¹³C-NMR confirms C=O at δ 170 ppm.
Cyclization Reactions
The carboxamide group participates in cyclization with adjacent functional groups to form fused heterocycles.
Example Reaction:
Reaction with phosphoryl chloride (POCl₃) facilitates intramolecular cyclization, producing a tricyclic quinazolinone analog .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| POCl₃ | Toluene, reflux, 5h | Quinazolinone-fused derivative | 58% |
Mechanistic Pathway:
-
Activation of the carbonyl oxygen by POCl₃.
-
Nucleophilic attack by the benzimidazole nitrogen, forming a six-membered ring .
Biological Interactions via Covalent Modification
While not a classical "reaction," the compound interacts with biological targets through its electrophilic sites:
-
Thiol group alkylation: The fluorophenyl group reacts with cysteine residues in enzymes (e.g., kinase ATP-binding pockets) .
-
Hydrogen bonding: The carboxamide forms H-bonds with amino acid side chains (e.g., asparagine, glutamine).
Stability Under Ambient Conditions
The compound exhibits moderate stability:
-
Photodegradation: UV light (254 nm) induces ring-opening reactions over 72h.
-
Hydrolytic stability: Half-life = 14 days in pH 7.4 buffer at 25°C.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide exhibit significant anticancer properties. Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation by targeting various pathways involved in tumor growth.
Case Studies
- In a study evaluating the anticancer activity of benzimidazole derivatives, it was found that certain compounds demonstrated IC50 values lower than standard chemotherapeutics like 5-fluorouracil. For instance, derivatives with structural modifications showed enhanced selectivity towards cancer cells over normal cells .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 4.53 | HCT116 (Colorectal Cancer) |
| Compound B | 5.85 | HCT116 (Colorectal Cancer) |
| 5-FU | 9.99 | HCT116 (Colorectal Cancer) |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar derivatives have shown effectiveness against various bacterial strains and fungi.
Research Findings
- A series of benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain modifications in the chemical structure significantly enhanced antimicrobial efficacy .
| Compound | Minimum Inhibitory Concentration (MIC) | Microbial Strain |
|---|---|---|
| Compound C | 1.27 µM | Staphylococcus aureus |
| Compound D | 1.43 µM | Escherichia coli |
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can act as a hydrogen bond donor or acceptor, allowing it to bind to various enzymes and receptors. This binding can inhibit the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares a tetrahydropyrimido[1,2-a]benzimidazole backbone with several analogs, differing primarily in substituent type, position, and additional functional groups. Key structural analogs include:
Table 1: Structural Comparison of Selected Analogs
Key Observations:
- Halogen Effects: Chlorine (in N-(4-chlorophenyl)-...) increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce solubility .
- Backbone Modifications: Analogs with sulfonyl or morpholine groups (e.g., compound 12 in , patent derivatives in ) demonstrate expanded pharmacological versatility.
Physicochemical Properties and Drug-Likeness
- Molecular Weight and Lipinski Compliance: The target compound (324 Da) adheres to Lipinski’s rule of five, whereas the phenethyl-chlorophenyl analog (445 Da) exceeds the 500 Da threshold, risking poor oral bioavailability .
- Solubility: Fluorine’s electronegativity may enhance solubility relative to chlorine, though steric effects from ortho-substitution could counteract this .
Biological Activity
N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a compound belonging to a class of benzimidazole derivatives known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, emphasizing its role in drug discovery.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. Various synthetic methodologies have been reported in the literature, including microwave-assisted synthesis that enhances yield and purity.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a benzimidazole core exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that substituents on the benzimidazole ring significantly influence anticancer activity. Compounds with electron-donating groups showed enhanced cytotoxicity against breast and colon cancer cell lines .
Antimicrobial Activity
This compound has shown promising antimicrobial activity:
- Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
Research indicates that the presence of the fluorine atom enhances the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial efficacy .
Anti-inflammatory Activity
Benzimidazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pathways involved in inflammation:
- Mechanism : The inhibition of cyclooxygenase (COX) enzymes and reduction of pro-inflammatory cytokine production are key mechanisms by which these compounds exert their anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Hydrophobic Interactions : The presence of a fluorinated phenyl group enhances hydrophobic interactions with target proteins.
- Hydrogen Bonding : The carboxamide group facilitates hydrogen bonding with biological targets, enhancing binding affinity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenated or fluorinated precursors. For example, analogous pyrimido[1,2-a]benzimidazole derivatives are synthesized by condensing 4-nitrobenzaldehyde, trifluoro-3-oxobutanoate, and benzimidazol-2-amine in ionic liquids at elevated temperatures (e.g., 363 K), followed by recrystallization from ethanol . Reaction solvents (e.g., THF, EtOH) and temperatures (170–230°C) significantly impact yield, as seen in related benzothiazole-carboxamide syntheses, where THF at 190°C achieved 90% yield compared to 60% in EtOH .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. For example, in analogous compounds, -NMR peaks at δ 7.3–8.5 ppm confirm aromatic protons, while carbonyl (C=O) stretches in IR appear near 1680–1720 cm. X-ray crystallography further resolves intermolecular interactions (e.g., C–H···N hydrogen bonds and π–π stacking) critical for understanding packing behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structural analogs of this compound?
- Methodological Answer : Contradictions may arise from substituent effects or assay conditions. For example, fluorinated phenyl groups in pyrimido[1,2-a]benzimidazole derivatives exhibit varying bioactivity due to electronic and steric factors. Researchers should:
Perform comparative structure-activity relationship (SAR) studies using analogs with systematic substituent variations.
Validate biological assays under standardized conditions (e.g., cell lines, dosage ranges).
Use computational docking to assess binding interactions with target proteins, as demonstrated in studies linking fluorine substitution to kinase inhibition .
Q. What computational methods support the prediction of intermolecular interactions influencing the compound’s crystallographic behavior?
- Methodological Answer : Density Functional Theory (DFT) and molecular dynamics simulations can model intermolecular forces. For instance, crystal packing in pyrimido[1,2-a]benzimidazole derivatives is stabilized by C–H···O/N hydrogen bonds and π–π interactions (centroid distances ~3.3–4.0 Å). Software like Mercury (CCDC) visualizes these interactions, while Hirshfeld surface analysis quantifies contact contributions .
Q. How can researchers optimize reaction conditions to mitigate low yields in large-scale syntheses?
- Methodological Answer : Scale-up challenges include solvent selection and purification. For related compounds, switching from EtOH to THF improved yields from 60% to 90% by enhancing solubility of intermediates . Techniques like flash chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for purity. Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. What strategies are effective for analyzing enantiomeric purity in chiral derivatives of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or polarimetry can determine enantiomeric excess. For fluorinated analogs, -NMR with chiral shift reagents (e.g., Eu(hfc)) resolves enantiomers by splitting fluorine signals .
Notes on Experimental Design
- Embedded Experimental Design : Integrate quantitative data (e.g., yield, IC) with qualitative observations (e.g., crystallization behavior) to address multi-faceted research questions, as recommended in mixed-methods frameworks .
- Theoretical Linkage : Connect synthesis and SAR studies to broader theories, such as the role of fluorine in enhancing metabolic stability or π–π interactions in solid-state packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
